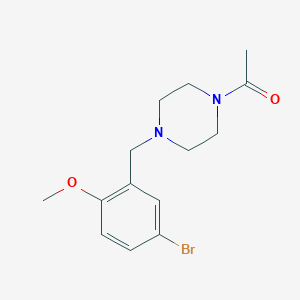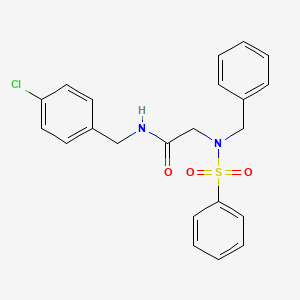![molecular formula C15H16N2O4S B5123681 N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5123681.png)
N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide, also known as MSA-N, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in various fields of study. In
作用机制
The mechanism of action of N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. It has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In addition, N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to activate the AMP-activated protein kinase pathway, which plays a key role in cellular energy homeostasis.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has a wide range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have vasodilatory effects and to protect against ischemia-reperfusion injury. In addition, N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to modulate the activity of glial cells, which play a key role in neuroinflammation and neurodegenerative diseases.
实验室实验的优点和局限性
N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has several advantages for use in lab experiments, including its potent activity and its ability to inhibit multiple enzymes and signaling pathways. However, it also has some limitations, including its potential toxicity and the need for careful dosing and administration.
未来方向
There are several future directions for research on N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide, including further studies on its mechanism of action and its potential applications in cancer therapy, neurobiology, and cardiovascular research. In addition, there is a need for further studies on the safety and toxicity of N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide, as well as its potential interactions with other drugs and compounds.
Conclusion
In conclusion, N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide is a valuable tool in scientific research, with potential applications in cancer research, neurobiology, and cardiovascular research. Its potent activity and ability to inhibit multiple enzymes and signaling pathways make it a promising candidate for further research, but its potential toxicity and need for careful dosing and administration must also be taken into account. Further research is needed to fully understand the mechanism of action of N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide and its potential applications in various fields of study.
合成方法
The synthesis of N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide involves several steps, starting with the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 3-aminobenzenesulfonamide to produce N-(2-methoxyphenyl)-3-aminobenzamide, which is further reacted with methanesulfonyl chloride to obtain the final product, N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide.
科学研究应用
N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has been widely used in scientific research due to its potential applications in various fields, including cancer research, neurobiology, and cardiovascular research. In cancer research, N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has been used to study the role of glial cells in neuroinflammation and neurodegenerative diseases. In cardiovascular research, N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have vasodilatory effects and to protect against ischemia-reperfusion injury.
属性
IUPAC Name |
3-(methanesulfonamido)-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-14-9-4-3-8-13(14)16-15(18)11-6-5-7-12(10-11)17-22(2,19)20/h3-10,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKPKTNKIUEASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5123604.png)
![2-chloro-N-{2-[(dipropylamino)carbonyl]phenyl}benzamide](/img/structure/B5123607.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B5123610.png)
![2,4-di-tert-butyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5123618.png)

![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B5123654.png)
![ethyl 8-bromo-2-[(dimethylamino)methyl]-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate hydrochloride](/img/structure/B5123659.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(isobutylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5123670.png)
![N-[3-(methylthio)propyl]-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5123682.png)
![6-{[(4-methoxyphenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5123683.png)
![2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]acetamide](/img/structure/B5123690.png)
![4-(benzyloxy)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5123697.png)

